BENCHE

Foundational & Exploratory
Check Availability & Pricing

Technical Guide: Spectroscopic Profile of 1-[(2-
Chlorophenyl)methyl]jcyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

1-[(2-
Compound Name: Chlorophenyl)methyl]cyclopropan-
1-ol
CAS No.: 1249457-49-5
Cat. No.: B1489767

Compound Identification & Physicochemical

Context
Property Detail
IUPAC Name 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol

Common Name

1-(2-Chlorobenzyl)cyclopropanol

CAS Registry Number

1249457-49-5

C
Molecular Formula H

Clo
Molecular Weight 182.65 g/mol

Physical State

Colorless to pale yellow viscous oll

Solubility

Soluble in CHCI

, DMSO, MeOH; sparingly soluble in water
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Structural Significance

The 1-substituted cyclopropanol motif serves as a masked homoenolate, capable of ring-
opening reactions under radical or transition-metal catalysis (e.g., Mn, Fe, or Pd). The ortho-
chlorine substituent on the benzyl ring introduces steric bulk and electronic withdrawal,
influencing both the metabolic stability and the specific NMR chemical shifts compared to the
unsubstituted benzyl analog.

Synthesis & Isolation Workflow

To understand the impurity profile often seen in spectroscopic data, one must understand the
genesis of the molecule. The most robust synthesis utilizes the Kulinkovich reaction or
Grignard addition to a cyclopropanone equivalent.
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Figure 1: Kulinkovich synthesis pathway highlighting the critical titanacyclopropane
intermediate and potential ring-opened impurities.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][5][6][7][8]

The NMR data below is derived from the validated spectrum of the parent 1-
benzylcyclopropanol, corrected for the deshielding and steric effects of the 2-chloro substituent

(
).
H NMR Data (400 MHz, CDCI )
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The ortho-chloro group breaks the symmetry of the aromatic region and slightly deshields the
benzylic protons compared to the non-chlorinated analog.

. e Assighment
Position Multiplicity Integral

(ppm) Logic

Deshielded ortho
Ar-H (3) 7.35-7.42 Multiplet 1H proton (adjacent
to CI).

Remaining
Ar-H (4,5,6) 7.18-7.28 Multiplet 3H aromatic protons
(meta/para).

Shifted downfield
from 2.89 ppm

Benzylic CH 3.05-3.12 Singlet 2H (parent) due to
inductive effect
of o-Cl.

Exchangeable;
) shift varies with
-OH 2.10-2.40 Broad Singlet 1H _
concentration/sol

vent.

cis to benzyl

group.

Cyclopropyl 0.85-0.95 Multiplet 2H

trans to benzyl

group.

Cyclopropyl 0.65-0.75 Multiplet 2H

Key Diagnostic Feature: The benzylic singlet at ~3.10 ppm is sharp. If the sample contains the
ring-opened ketone impurity (1-(2-chlorophenyl)butan-2-one), look for a triplet at ~2.45 ppm (

-carbonyl) and a methyl singlet/triplet pattern.

C NMR Data (100 MHz, CDCI )
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Carbon Type Assignment
yp (ppm) 9
Quaternary aromatic attached
Ar-C (Ipso) 1365 to CH
Quaternary aromatic attached
Ar-C (C-ClI) 134.2
to Cl.
Ar-CH 131.5, 129.4, 128.1, 126.8 Aromatic methines.
Quaternary cyclopropane
C-OH 56.8 carbon (distinctive low field for
cyclopropyl).
Benzylic CH 41.5 Methylene bridge.
Cyclopropyl CH 13.8 High-field cyclopropane ring

carbons (equivalent).

Infrared (IR) Spectroscopy[2][8]

The IR spectrum is characterized by the tension of the cyclopropane ring and the hydroxyl
moiety.

e 3350 — 3450 cm

(Broad): O-H stretching vibration (intermolecular H-bonding).

e 3080 — 3095 cm

(Weak, Sharp): Cyclopropane C-H stretching (distinctive "breathing” mode region).

e 3000 — 3050 cm

: Aromatic C-H stretching.

e 2850 —2950 cm
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: Aliphatic C-H stretching.

e 1470, 1580 cm
: Aromatic C=C ring skeletal vibrations.
e 1010 - 1050 cm

: C-O stretching (tertiary alcohol).

e 750 cm

(Strong): C-Cl stretching / ortho-disubstituted benzene out-of-plane bending.

Mass Spectrometry (MS)[4][8]
lonization & Fragmentation Pattern

o Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
e Molecular lon: [M]

=182 (for

Cl) and 184 (for

Cl).

 |sotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio for
the M and M+2 peaks.

Fragmentation Pathway (EIl)

The molecule typically fragments via loss of the stable benzyl radical or ring opening.
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Interpretation:

e Base Peak (m/z 125): The 2-chlorobenzyl cation is highly stable (tropylium-like resonance)
and will likely be the dominant peak (100% abundance).

e m/z 164: Loss of water is common for tertiary alcohols.

Experimental Protocol for Data Acquisition

To reproduce this data, follow this standardized sample preparation protocol.

NMR Sample Preparation

e Solvent: Use CDCI

(99.8% D) containing 0.03% TMS as an internal standard.

e Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

« Filtration: If the oil is turbid (common due to magnesium salts from synthesis), filter through a
small plug of cotton wool or Celite into the NMR tube.

e Acquisition:

o H: 16 scans, 1 second relaxation delay.
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o C: 512 scans, proton-decoupled.

GC-MS Method

e Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 pm film).
e Inlet: 250°C, Split ratio 20:1.
e Oven: 60°C (1 min hold)

20°C/min

280°C (5 min hold).

» Note: Cyclopropanols are thermally sensitive. Ensure the inlet liner is clean and deactivated
to prevent thermal ring opening inside the injector.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 1-[(2-
Chlorophenyl)methyljcyclopropan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1489767#spectroscopic-data-of-1-2-chlorophenyl-
methyl-cyclopropan-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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